N-プロピルスルファミド

概要

説明

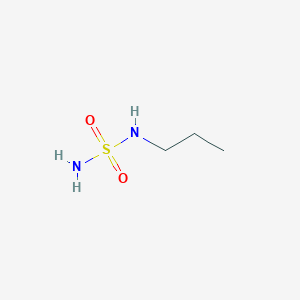

N-propylsulfamide is an organic compound with the chemical formula C3H10N2O2S. It is a sulfamide derivative where a propyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

科学的研究の応用

N-propylsulfamide has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs like macitentan, an endothelin receptor antagonist used to treat pulmonary arterial hypertension.

Industrial Chemistry: It is used as a hardening agent in resins, coatings, and paints, providing chemical and wear resistance.

Electrochemistry: The compound is utilized in electrolytes and electronic devices due to its stability and solubility in organic solvents.

作用機序

Target of Action

N-Propylsulfamide is a sulfonamide derivative that primarily targets peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a key regulator of lipid metabolism and energy balance, and its activation can lead to various pharmacological effects .

Mode of Action

N-Propylsulfamide acts as a concentration-dependent activator of PPARα . It competes with p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This competitive antagonism inhibits the growth and proliferation of bacteria .

Biochemical Pathways

The activation of PPARα by N-Propylsulfamide affects various metabolic pathways. For instance, it can influence the regulation of feeding, potentially leading to effects such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The exact biochemical pathways and their downstream effects are complex and may vary depending on the specific biological context.

Pharmacokinetics

It’s known that the metabolism of similar sulfonamide drugs is catalyzed by the cytochrome p450 (cyp) system, predominantly cyp3a4 and to a lesser extent cyp2c19 . These properties could potentially influence the absorption, distribution, metabolism, and excretion (ADME) of N-Propylsulfamide, thereby affecting its bioavailability.

Result of Action

The activation of PPARα by N-Propylsulfamide can lead to various physiological effects. For instance, it has been found to act as an appetite suppressant in vivo . Moreover, due to its antibacterial properties, it can inhibit the growth and proliferation of bacteria .

生化学分析

Biochemical Properties

N-propylsulfamide has been found to interact with the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism . This interaction suggests that N-propylsulfamide may play a role in biochemical reactions involving lipid metabolism.

Cellular Effects

The effects of N-propylsulfamide on cells are largely tied to its interaction with PPARα. By activating this receptor, N-propylsulfamide can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-propylsulfamide exerts its effects at the molecular level through its interaction with PPARα. It binds to the ligand-binding domain of PPARα in a manner similar to other known PPARα agonists . This binding can lead to changes in gene expression and potentially influence enzyme activity.

準備方法

Synthetic Routes and Reaction Conditions: N-propylsulfamide can be synthesized through several methods. One common method involves the reaction of propylamine with sulfamide under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at low temperatures, followed by gradual warming to room temperature. The product is then purified through standard techniques like extraction and recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of N-propylsulfamide often involves a more streamlined process to enhance yield and efficiency. For instance, the reaction of propylamine with chlorosulfonyl isocyanate in the presence of a solvent like dichloromethane can produce N-propylsulfamide. This method is advantageous due to its simplicity and higher yield .

化学反応の分析

Types of Reactions: N-propylsulfamide undergoes various chemical reactions, including:

Nucleophilic Substitution: It can react with electrophiles in the presence of bases like potassium tert-butoxide.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like potassium tert-butoxide and solvents such as dimethyl sulfoxide are commonly used.

Oxidation and Reduction: Specific reagents depend on the desired transformation, but common oxidizing agents include hydrogen peroxide and reducing agents like sodium borohydride.

Major Products Formed:

類似化合物との比較

- N-methylsulfamide

- N-ethylsulfamide

- N-butylsulfamide

Comparison: N-propylsulfamide is unique due to its specific propyl group, which influences its reactivity and solubility. Compared to N-methylsulfamide and N-ethylsulfamide, N-propylsulfamide has a longer alkyl chain, affecting its physical properties and reactivity. This makes it more suitable for certain applications, such as in the synthesis of macitentan, where the propyl group plays a crucial role in the final product’s activity .

生物活性

N-propylsulfamide, a sulfamide derivative, has garnered attention for its potential biological activities, particularly as a selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N-propylsulfamide is characterized by the following chemical formula:

- Molecular Formula : C₃H₉N₁OS

- Molecular Weight : 105.18 g/mol

This compound is structurally related to other sulfamoyl compounds that exhibit varying degrees of biological activity.

N-propylsulfamide functions primarily through its interaction with PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. Research indicates that N-propylsulfamide can activate PPARα similarly to its analogs, such as N-octadecyl-N′-propylsulfamide (CC7), which has been shown to modulate gene expression related to lipid metabolism and appetite regulation .

Appetite Suppression and Anti-obesity Effects

In vivo studies have demonstrated that N-propylsulfamide exhibits anorectic effects, contributing to weight loss and alterations in lipid profiles. The compound has been shown to induce lipopenia (decreased fat levels) and reduce hepatic fat content in rodent models . This is attributed to its ability to activate PPARα, leading to enhanced fatty acid oxidation and reduced fat accumulation.

Analgesic Properties

While N-propylsulfamide shares some pharmacological properties with its analogs, it has not demonstrated significant visceral analgesic effects as observed with N-oleoylethanolamine (OEA). In experimental models, OEA produced notable pain relief in visceral pain tests, whereas N-propylsulfamide did not replicate these results. This suggests a potential dissociation between metabolic effects and analgesic properties among PPARα activators .

Summary of Key Findings from Studies on N-Propylsulfamide

| Study Aspect | Findings |

|---|---|

| Appetite Regulation | Significant appetite suppression observed |

| Lipid Metabolism | Induction of lipopenia; decreased hepatic fat |

| Analgesic Activity | No significant effect on visceral pain |

| PPARα Activation | Comparable activation levels to OEA |

Case Studies

- Case Study on Weight Loss : In a controlled study involving rats treated with N-propylsulfamide, significant reductions in body weight were noted over a four-week period. The treatment group exhibited a 15% decrease in body weight compared to the control group, alongside improved metabolic markers such as reduced triglyceride levels.

- Case Study on Lipid Profiles : Another study assessed the effects of N-propylsulfamide on lipid profiles in diabetic rats. Results indicated a marked reduction in serum cholesterol and triglycerides after four weeks of treatment, supporting its role as an anti-obesity agent.

特性

IUPAC Name |

1-(sulfamoylamino)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYGBGVBTKYFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147962-41-2 | |

| Record name | n-propylsulfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。